molecular formula C34H24Li3N5O13S3 B15346731 Trilithium 5-amino-4-hydroxy-3-((4'-((1-hydroxy-4-sulphonato-2-naphthyl)azo)-3,3'-dimethoxy(1,1'-biphenyl)-4-yl)azo)naphthalene-2,7-disulphonate CAS No. 67923-89-1

Trilithium 5-amino-4-hydroxy-3-((4'-((1-hydroxy-4-sulphonato-2-naphthyl)azo)-3,3'-dimethoxy(1,1'-biphenyl)-4-yl)azo)naphthalene-2,7-disulphonate

Cat. No.: B15346731
CAS No.: 67923-89-1
M. Wt: 827.7 g/mol
InChI Key: JBHHMYUWMNUPAY-UHFFFAOYSA-K
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Description

This compound is a highly sulfonated, lithium-coordinated azo dye with a complex polyaromatic structure. Key features include:

  • Two azo (-N=N-) linkages connecting naphthalene and biphenyl moieties.
  • Multiple sulfonate groups (-SO₃⁻), which enhance water solubility and stabilize the lithium counterions.
  • Amino (-NH₂) and hydroxyl (-OH) groups, contributing to hydrogen bonding and pH-dependent properties.
  • Methoxy (-OCH₃) substituents on the biphenyl unit, influencing electronic conjugation and steric effects.

Its structural complexity suggests applications in advanced materials, such as lithium-ion battery electrolytes, optical sensors, or specialized dyes.

Properties

CAS No.

67923-89-1

Molecular Formula

C34H24Li3N5O13S3

Molecular Weight

827.7 g/mol

IUPAC Name

trilithium;5-amino-4-hydroxy-3-[[4-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C34H27N5O13S3.3Li/c1-51-27-12-17(7-9-24(27)36-38-26-16-29(54(45,46)47)21-5-3-4-6-22(21)33(26)40)18-8-10-25(28(13-18)52-2)37-39-32-30(55(48,49)50)14-19-11-20(53(42,43)44)15-23(35)31(19)34(32)41;;;/h3-16,40-41H,35H2,1-2H3,(H,42,43,44)(H,45,46,47)(H,48,49,50);;;/q;3*+1/p-3

InChI Key

JBHHMYUWMNUPAY-UHFFFAOYSA-K

Canonical SMILES

[Li+].[Li+].[Li+].COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)OC)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Functional Groups

The compound belongs to a family of sulfonated azo dyes. Key analogues include:

5-(Acetylamino)-3-[(4-dodecylphenyl)azo]-4-hydroxynaphthalene-2,7-disulphonic acid (CAS 93762-37-9)
  • Similarities: Dual sulfonate groups and azo linkages. Naphthalene backbone with hydroxyl and amino derivatives.
  • Differences: Substituents: The analogue has a hydrophobic dodecylphenyl chain and acetylamino group, whereas the target compound features methoxy groups and lithium coordination. Solubility: The dodecyl chain reduces water solubility compared to the lithium-sulfonated target compound. Applications: The analogue’s amphiphilic structure suits surfactant or lipid-membrane studies, while the target’s ionic nature favors electrochemical uses.
Phenylbenzimidazolesulfonic Acid (PBSA, Ensulizole)
  • Similarities :
    • Sulfonate groups and aromatic systems.
    • UV-absorbing properties due to conjugation.
  • Differences :
    • PBSA lacks azo groups and lithium ions, limiting redox activity.
    • PBSA is primarily a UV filter, whereas the target compound’s azo linkages enable colorimetric sensing.

Physicochemical Properties

Property Target Compound 5-(Acetylamino)-3-[(4-dodecylphenyl)azo]-... PBSA
Solubility High (polar solvents, water) due to Li⁺ and sulfonates Low (organic solvents favored) Moderate (water)
Thermal Stability Enhanced by lithium coordination and sulfonate cross-linking Moderate (decomposition at ~200°C) High (stable up to 300°C)
Electronic Properties Broad absorbance (visible spectrum) from extended conjugation Narrow absorbance (UV-vis) UV-specific absorption
Ionic Conductivity High (Li⁺ mobility) Negligible None

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